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Compound Name: 3-(1,3,2-dioxaborinan-2-yl)aniline
CAS No.: 210775-52-3
Cat. No.: B3177733
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Executive Summary

The development of small-molecule kinase inhibitors has shifted from simple ATP-competitive
(Type 1) binders to more complex, conformation-selective (Type Il) inhibitors that target the
inactive "DFG-out" state of the kinase.[1][2] A critical structural motif in these advanced
inhibitors is the 3-aminophenyl linker, which serves as a geometric bridge between the hinge-
binding heterocycle and the allosteric "tail" that occupies the hydrophobic back pocket.[1]

This guide details the synthetic utility of 3-aminophenylboronic acid pinacol ester (3-APBP) as a
privileged building block.[1] Unlike its boronic acid counterpart, the pinacol ester offers
enhanced solubility, stability, and compatibility with anhydrous cross-coupling conditions. We
present robust protocols for Suzuki-Miyaura coupling and subsequent amine functionalization,
enabling the rapid generation of kinase inhibitor libraries.[1]

Scientific Background & Retrosynthetic Logic
The "Linchpin" Strategy
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In medicinal chemistry, the 3-aminophenyl moiety is often employed to direct substituents into
the solvent-exposed region or the allosteric pocket of the kinase.[1] The meta substitution
pattern is geometrically favored to avoid steric clash with the gatekeeper residue while directing
the urea/amide "tail" toward the conserved glutamate (C-helix) and aspartate (DFG motif).

Advantages of 3-APBP:

o Chemoselectivity: The boronate ester is orthogonal to the amine, allowing for bond formation
at either end of the molecule without immediate protecting group manipulation.

o Convergent Synthesis: Facilitates a "Mix-and-Match" approach where diverse hinge binders

and tail groups can be coupled to the central phenyl ring.[1]

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the modular assembly of a Type Il kinase inhibitor using 3-
APBP.
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Caption: Retrosynthetic analysis showing two divergent pathways for assembling kinase
inhibitors using 3-APBP as the central hub.

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling 3-APBP with a heteroaryl chloride (e.g., 4-chloropyrimidine, 3-
iodoindazole) while leaving the amine free for later derivatization.[1]

Challenge: Unprotected amines can coordinate to Pd(ll) species, potentially poisoning the
catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and
optimization of the base.[3]

Materials:

e Reagent: 3-Aminophenylboronic acid pinacol ester (1.1 equiv)[1]

Substrate: Heteroaryl Halide (1.0 equiv)

Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(dppf)Cl2[1]-DCM (5 mol%)[1]

Base: KsPOa4 (2.0 M ag. solution, 3.0 equiv) or Cs2COs (solid, 3.0 equiv)

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

e Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, combine
the Heteroaryl Halide (1.0 equiv), 3-APBP (1.1 equiv), and the Base.

o Degassing: Add the solvent mixture (Dioxane/Water).[3] Sparge with Argon or Nitrogen for 10
minutes to remove dissolved oxygen (critical to prevent homocoupling).

o Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.[3] Seal
the vessel immediately.

e Reaction:
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o Thermal: Heat to 90°C for 4—12 hours.

o Microwave: Irradiate at 110°C for 30—60 minutes.

e Monitoring: Monitor by LC-MS. Look for the disappearance of the halide and the formation of
the product mass (M+H). Note: The boronic ester may hydrolyze to the acid in situ; ensure
you track both species if reaction is incomplete.

o Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine
(x1). Dry over Naz2SO0u4, filter, and concentrate.

 Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc). The free amine product
is often polar; amine-functionalized silica can reduce streaking.[1]

Protocol B: "Tail-First" Functionalization (Urea
Formation)

Obijective: Converting the aniline of 3-APBP into a urea before the Suzuki coupling.[1] This is
ideal for generating libraries of "tails" to screen against a single hinge binder.

Materials:

¢ Reagent: 3-Aminophenylboronic acid pinacol ester (1.0 equiv)[1]
o Electrophile: Aryl Isocyanate (1.0 equiv) OR Aryl Amine + Triphosgene[1]
e Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

» Base: Triethylamine (TEA) or DIPEA (optional, usually not needed for isocyanates)[1]

Step-by-Step Procedure:
» Dissolution: Dissolve 3-APBP in anhydrous DCM (0.1 M concentration) at 0°C.

» Addition: Dropwise add the Aryl Isocyanate (1.0 equiv).
e Reaction: Allow to warm to room temperature and stir for 2—4 hours.

o Completion: The urea product often precipitates from DCM. If not, monitor by TLC/LC-MS.[1]
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o Workup:

o Precipitate: Filter the solid, wash with cold DCM/Hexane.

o Soluble: Concentrate and recrystallize from EtOAc/Hexane.

o Note: Column chromatography is possible but silica gel can sometimes degrade boronate

esters; rapid filtration through a short plug is preferred.

Troubleshooting & Optimization

The following table summarizes common failure modes when working with aminophenylboronic

esters and their solutions.

Issue

Diagnosis (LC-
MSITLC)

Root Cause

Corrective Action

Homocoupling

Presence of
symmetric biaryl
(dimer).[1]

Oxygen in solvent;

Pd(Il) reduction lag.

Rigorous degassing
(freeze-pump-thaw);
switch to Pd(0) source
like Pd(PPhs)a.[1]

Product mass minus

High temperature;

Lower temp (70-
80°C); use anhydrous

Protodeboronation boronate group (Ar- prolonged reaction; conditions
H).[1] unstable substrate. (DMF/Cs2CO0s3); switch
to MIDA boronates.[1]
) ) o Use "Pre-catalysts”
Starting materials Catalyst poisoning by
) ) ) ) (e.g., XPhos Pd G2);
No Reaction remain; Catalyst Pd free amine; Steric ) )
) ) Protect amine (Boc) if
black formation. hindrance.
necessary.[1]
Often acceptable (acid
Boronic acid peak ) is reactive).[1] If
) ) Water in solvent; o
Hydrolysis observed instead of o purification needed,
acidic silica.
ester. avoid acidic mobile
phases.
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Case Study: Synthesis of a Linifanib Analog

To demonstrate the utility of Protocol B (Tail-First), we reference the synthesis of analogs
similar to Linifanib (ABT-869), a potent VEGFR/PDGFR inhibitor.[1]

o Step 1 (Urea Formation): 3-APBP is reacted with 2-fluoro-5-methylphenyl isocyanate in DCM
to yield the urea-boronate intermediate.[1]

o Yield: >85%[1][4]

o Insight: The pinacol ester remains intact, avoiding the solubility issues associated with
boronic acids in non-polar solvents.

o Step 2 (Suzuki Coupling): The urea-boronate is coupled with 3-amino-4-iodoindazole using
Pd(dppf)Cl2 and Na2COs in DME/Water.[1][5]

o Yield: 60-75%][1]

o Result: The convergent route avoids the handling of the highly polar free-amine indazole
intermediate until the final step.

References
¢ Suzuki-Miyaura Coupling Mechanism & Scope

o Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

e Synthesis of Linifanib (ABT-869)

o Dai, Y., etal. (2007).[1] Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-
methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted
Receptor Tyrosine Kinase Inhibitor.[1] Journal of Medicinal Chemistry, 50(7), 1584—-1597.
Link[1]

¢ Aminative Suzuki Coupling (Advanced Context)
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» Boronic Ester Stability & Homocoupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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